molecular formula C7H15N B3236976 2-Cyclobutylpropan-2-amine CAS No. 1379290-48-8

2-Cyclobutylpropan-2-amine

Cat. No.: B3236976
CAS No.: 1379290-48-8
M. Wt: 113.20
InChI Key: YQHFUZLKTLDQFW-UHFFFAOYSA-N
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Description

2-Cyclobutylpropan-2-amine is an organic compound that belongs to the class of amines It is characterized by a cyclobutyl group attached to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpropan-2-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutylamine with a suitable alkylating agent. For example, cyclobutylamine can be reacted with 2-bromopropane under basic conditions to yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalytic systems and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Amine oxides, nitro compounds.

    Reduction: Secondary and tertiary amines.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

2-Cyclobutylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpropan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler analog with a cyclobutyl group attached to an amine.

    Propan-2-amine: A structural analog with a propan-2-amine group without the cyclobutyl substitution.

    Cyclobutylmethamphetamine: A psychoactive compound with a similar cyclobutyl structure.

Uniqueness

2-Cyclobutylpropan-2-amine is unique due to the presence of both cyclobutyl and propan-2-amine groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-cyclobutylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2,8)6-4-3-5-6/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHFUZLKTLDQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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